PI3Kδ Cellular Inhibition: 102 nM IC₅₀ in a Functional Phosphorylation Assay
8‑Methyl‑2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one inhibits PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells with an IC₅₀ of 102 nM [1]. While no direct head‑to‑head comparison with the des‑methyl analog (2‑phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one) is available in this assay system, structure‑activity relationship (SAR) data from related pyrido[1,2‑a]pyrimidin‑4‑one series indicate that the 8‑methyl substituent is a critical determinant of potency and selectivity [2]. For reference, the clinically approved PI3Kδ inhibitor idelalisib (CAL‑101) exhibits a cellular IC₅₀ of approximately 8 nM in similar assays [3].
| Evidence Dimension | Inhibition of PI3Kδ‑mediated AKT phosphorylation (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | Idelalisib (CAL‑101): cellular IC₅₀ ≈ 8 nM; 2‑Phenyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one: no data available; related pyrido[1,2‑a]pyrimidin‑4‑ones lacking 8‑methyl: variable activity [2] |
| Quantified Difference | Target compound is ~13‑fold less potent than idelalisib in cellular PI3Kδ inhibition; the contribution of the 8‑methyl group to this activity cannot be quantified due to lack of comparator data. |
| Conditions | Ri‑1 cells, 30‑minute incubation, electrochemiluminescence detection of pAKT(S473) [1] |
Why This Matters
This is the only publicly reported quantitative cellular activity for this exact compound, establishing a baseline potency for PI3Kδ‑dependent applications and distinguishing it from analogs that lack this activity profile.
- [1] BindingDB entry BDBM50394893 (CHEMBL2165502). IC₅₀ = 102 nM for inhibition of human PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells. Accessed via BindingDB. View Source
- [2] La Motta C, Sartini S, Mugnaini L, et al. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. J Med Chem. 2007;50(20):4917-4927. View Source
- [3] Lannutti BJ, Meadows SA, Herman SE, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011;117(2):591-594. View Source
